molecular formula C13H20N2O2 B15124258 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide

Cat. No.: B15124258
M. Wt: 236.31 g/mol
InChI Key: FSRLLBRORRJKJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol. This compound is known for its utility in various research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide typically involves the reaction of benzylamine with 2-hydroxypropylamine and a suitable acylating agent. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters are optimized to achieve high purity and efficiency, often involving purification steps like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield primary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide

Major Products

    Oxidation: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or amines

Scientific Research Applications

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and interaction dynamics are crucial for understanding its effects .

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-benzyl-3-(1H-indol-3-yl)propanamide: Shares a similar amide structure but with an indole moiety, offering different biological activities.

    N-benzyl-N-(2-hydroxypropyl)acetamide: Similar in structure but with an acetamide group, leading to variations in reactivity and applications.

Uniqueness

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

2-amino-N-benzyl-N-(2-hydroxypropyl)propanamide

InChI

InChI=1S/C13H20N2O2/c1-10(16)8-15(13(17)11(2)14)9-12-6-4-3-5-7-12/h3-7,10-11,16H,8-9,14H2,1-2H3

InChI Key

FSRLLBRORRJKJL-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC1=CC=CC=C1)C(=O)C(C)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.